molecular formula C22H27N3O4S B2508680 N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 1448031-21-7

N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2508680
CAS No.: 1448031-21-7
M. Wt: 429.54
InChI Key: LLOGXDXVOHFZLL-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that features a combination of various functional groups, including a thiophene ring, a tetrahydroquinoline moiety, and an ethanediamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, followed by the synthesis of the tetrahydroquinoline moiety. These intermediates are then coupled through an ethanediamide linkage.

    Thiophene Derivative Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Tetrahydroquinoline Synthesis: The tetrahydroquinoline moiety can be prepared through the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

    Coupling Reaction: The final step involves coupling the thiophene derivative with the tetrahydroquinoline moiety using ethanediamide as a linker. This can be achieved through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the tetrahydroquinoline moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique electronic properties, due to the presence of the thiophene ring, make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring may participate in π-π interactions, while the amide linkage can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can be compared with other thiophene-containing compounds and tetrahydroquinoline derivatives.
  • Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene.

    Tetrahydroquinoline Derivatives: Compounds like tetrahydroquinoline-3-carboxylic acid and tetrahydroquinoline-4-carboxamide.

Uniqueness

The uniqueness of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research in multiple fields.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-14(2)22(28)25-9-4-5-15-6-7-17(11-18(15)25)24-21(27)20(26)23-12-19(29-3)16-8-10-30-13-16/h6-8,10-11,13-14,19H,4-5,9,12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOGXDXVOHFZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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